1,3-Diarachidonoyl-2-oleoyl glycerol

説明

特性

IUPAC Name |

[3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H100O6/c1-4-7-10-13-16-19-22-25-28-30-33-35-38-41-44-47-50-53-59(62)65-56-58(67-61(64)55-52-49-46-43-40-37-32-27-24-21-18-15-12-9-6-3)57-66-60(63)54-51-48-45-42-39-36-34-31-29-26-23-20-17-14-11-8-5-2/h16-17,19-20,25-29,32-36,41-42,44-45,58H,4-15,18,21-24,30-31,37-40,43,46-57H2,1-3H3/b19-16-,20-17-,28-25-,29-26-,32-27-,35-33-,36-34-,44-41-,45-42- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAEJIAUYIKGGRO-YMUUCLGZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC(COC(=O)CCCC=CCC=CCC=CCC=CCCCCC)COC(=O)CCCC=CCC=CCC=CCC=CCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC(COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC)COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H100O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

929.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | TG(20:4(5Z,8Z,11Z,14Z)/18:1(9Z)/20:4(5Z,8Z,11Z,14Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0054122 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Triacylglycerol 1,3-Diarachidonoyl-2-oleoyl glycerol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure, physicochemical properties, synthesis, and potential biological significance of the triacylglycerol 1,3-Diarachidonoyl-2-oleoyl glycerol (B35011). This document is intended to serve as a valuable resource for professionals in lipid research and drug development.

Core Structure and Properties

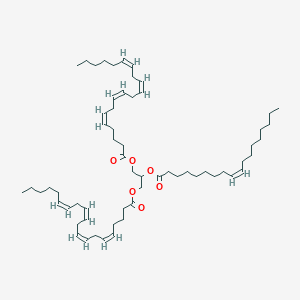

1,3-Diarachidonoyl-2-oleoyl glycerol is a structured triacylglycerol (TAG) molecule. It consists of a glycerol backbone esterified with two arachidonic acid molecules at the sn-1 and sn-3 positions and one oleic acid molecule at the sn-2 position.[1] Arachidonic acid is a polyunsaturated omega-6 fatty acid (20:4), and oleic acid is a monounsaturated omega-9 fatty acid (18:1). The specific positioning of these fatty acids on the glycerol backbone defines its chemical properties and potential biological activity.

Physicochemical Data

A summary of the known quantitative data for this compound is presented in Table 1. It is important to note that while some specific experimental values for this particular TAG are limited, the general properties of triacylglycerols provide a basis for its expected behavior.

| Property | Value | Source |

| Molecular Formula | C61H100O6 | [1] |

| Molecular Weight | 929.4 g/mol | [1] |

| Physical Form | An oil | [1] |

| Solubility | - DMF: 10 mg/ml - Ethanol: 10 mg/ml - Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml | [1] |

| Storage Temperature | -20°C | [1] |

| Stability | ≥ 4 years | [1] |

| Synonyms | 1,3-Diarachidonin-2-Olein; TG(20:4/18:1/20:4) | [1] |

Structural Representation

The chemical structure of this compound is depicted in the following diagram:

Experimental Protocols: Synthesis and Purification

The synthesis of structured triacylglycerols such as this compound is most effectively achieved through enzymatic methods, which offer high specificity and minimize the formation of byproducts. The following protocols are based on established methodologies for similar structured lipids.

One-Step Enzymatic Acidolysis

This method involves the direct enzymatic exchange of fatty acids at the sn-1 and sn-3 positions of a starting triacylglycerol rich in oleic acid at the sn-2 position (e.g., triolein) with an excess of arachidonic acid.

Materials:

-

Triolein (B1671897) (substrate)

-

Arachidonic acid

-

Immobilized sn-1,3 specific lipase (B570770) (e.g., Lipozyme RM IM)

-

n-hexane (optional, for solvent-based system)

-

Round-bottom flask

-

Magnetic stirrer with heating

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine triolein and arachidonic acid in a molar ratio ranging from 1:2 to 1:12. For a solvent-free system, proceed to the next step. For a solvent-based system, add n-hexane.

-

Enzymatic Reaction: Add the immobilized lipase, typically 5-10% by weight of the total substrates.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 60-75°C) with continuous stirring for a period of 4-24 hours.

-

Enzyme Removal: After the reaction is complete, the immobilized enzyme is removed by filtration. The enzyme can be washed with hexane (B92381) for potential reuse.

Two-Step Chemoenzymatic Synthesis

This approach offers a more controlled synthesis by first producing the 2-oleoyl-glycerol intermediate.

Step 1: Synthesis of 2-Oleoyl-glycerol (2-Monoolein)

-

Ethanolysis: A starting triacylglycerol (e.g., triolein) is subjected to ethanolysis using an sn-1,3 specific lipase in the presence of ethanol. This selectively removes the fatty acids at the sn-1 and sn-3 positions, yielding 2-monoolein (B133480).

-

Purification: The resulting 2-monoolein is purified from the reaction mixture, often through crystallization or chromatography.

Step 2: Acylation with Arachidonic Acid

-

Reaction Setup: The purified 2-oleoyl-glycerol is dissolved in an appropriate anhydrous solvent (e.g., chloroform) in a flame-dried, three-necked flask under an inert atmosphere.

-

Acylation: Arachidonic acid, activated as an acyl chloride or anhydride, is added to the reaction mixture, often in the presence of a base like pyridine (B92270) to neutralize the leaving group.

-

Reaction Monitoring and Work-up: The reaction is monitored for completion (e.g., by thin-layer chromatography). Upon completion, the reaction is quenched, and the product is extracted and washed.

-

Final Purification: The crude this compound is purified by crystallization or column chromatography.

Purification of the Final Product

Regardless of the synthetic route, the final product requires purification to remove unreacted starting materials and byproducts.

-

Molecular Distillation: This technique is highly effective for removing excess free fatty acids from the crude product.

-

Column Chromatography: Silica gel chromatography can be employed to separate the desired triacylglycerol from other lipid species.

-

Crystallization: Recrystallization from a suitable solvent system can yield a highly purified crystalline product.

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

References

Endogenous Sources of 1,3-Diarachidonoyl-2-oleoyl Glycerol in Mammals: A Technical Guide

Abstract

1,3-Diarachidonoyl-2-oleoyl glycerol (B35011) (AOA) is a specific triacylglycerol (TAG) molecule characterized by the presence of two arachidonic acid moieties at the sn-1 and sn-3 positions and an oleic acid moiety at the sn-2 position of the glycerol backbone. While the general pathways for triacylglycerol biosynthesis are well-established, the precise enzymatic machinery and regulatory mechanisms governing the endogenous production of such a highly specific structured TAG in mammals are not fully elucidated. This technical guide provides a comprehensive overview of the current understanding and plausible biosynthetic pathways of AOA, details the requisite experimental protocols for its identification and quantification, and explores its potential, though currently speculative, physiological significance. This document is intended for researchers, scientists, and drug development professionals in the fields of lipidomics, biochemistry, and pharmacology.

Introduction

Triacylglycerols are the primary form of energy storage in mammals and consist of a glycerol molecule esterified with three fatty acids. The specific positioning of these fatty acids on the glycerol backbone, known as stereospecificity, can significantly influence their metabolic fate and biological activity. 1,3-Diarachidonoyl-2-oleoyl glycerol (AOA) is a structurally defined TAG of particular interest due to its composition of biologically active fatty acids: arachidonic acid, a precursor to eicosanoids, and oleic acid, a common monounsaturated fatty acid. Understanding the endogenous sources of AOA is a critical step toward unraveling its potential roles in health and disease.

Hypothetical Biosynthesis of this compound

The endogenous synthesis of AOA in mammals is presumed to follow the general framework of the Kennedy pathway for de novo triacylglycerol synthesis. This pathway involves the sequential acylation of a glycerol-3-phosphate backbone. The formation of the specific AOA structure would necessitate a series of enzymatic steps with high substrate and positional specificity.

The proposed pathway is as follows:

-

Acylation of Glycerol-3-Phosphate: The initial step is the esterification of glycerol-3-phosphate at the sn-1 position with arachidonic acid. This reaction is catalyzed by a glycerol-3-phosphate acyltransferase (GPAT). Notably, the GPAT2 isoform has been shown to exhibit a preference for arachidonoyl-CoA as a substrate, making it a strong candidate for this initial step.[1][2]

-

Acylation of Lysophosphatidic Acid: The resulting 1-arachidonoyl-lysophosphatidic acid is then acylated at the sn-2 position with oleic acid. This step is catalyzed by a lysophosphatidic acid acyltransferase (LPAAT). While many LPAATs show a preference for unsaturated fatty acids at the sn-2 position, the specific isoform responsible for incorporating oleic acid in this context is yet to be definitively identified in mammals.

-

Dephosphorylation of Phosphatidic Acid: The 1-arachidonoyl-2-oleoyl-phosphatidic acid is then dephosphorylated by a phosphatidic acid phosphatase (PAP), also known as lipin, to yield 1-arachidonoyl-2-oleoyl-glycerol (a diacylglycerol or DAG).

-

Final Acylation of Diacylglycerol: The final step involves the acylation of the newly formed DAG at the sn-3 position with a second molecule of arachidonic acid. This reaction is catalyzed by a diacylglycerol acyltransferase (DGAT). DGAT enzymes are known to have broad substrate specificity, which could allow for the utilization of the 1-arachidonoyl-2-oleoyl-glycerol intermediate.

An alternative pathway could involve the initial acylation of glycerol-3-phosphate at the sn-2 position, a less common but documented reaction in some organisms, followed by acylations at the sn-1 and sn-3 positions.

Quantitative Data

To date, there is a notable absence of published quantitative data on the endogenous levels of this compound in mammalian tissues. The table below is provided as a template for researchers to populate as data becomes available. The anticipated concentrations are likely to be low and vary significantly between different tissues and physiological states.

| Tissue/Cell Type | Condition | Concentration (e.g., pmol/g tissue) | Method of Quantification | Reference |

| Brain (Cortex) | Normal | Data not available | LC-MS/MS | - |

| Adipose Tissue | Normal | Data not available | LC-MS/MS | - |

| Liver | Normal | Data not available | LC-MS/MS | - |

| Plasma | Fasting | Data not available | LC-MS/MS | - |

Experimental Protocols

The identification and quantification of endogenous AOA require sophisticated analytical techniques due to its low abundance and the presence of numerous other TAG isomers.

Lipid Extraction

A standard lipid extraction method, such as the Folch or Bligh-Dyer procedure, is recommended for the isolation of total lipids from mammalian tissues or cells.

Protocol: Modified Folch Extraction

-

Homogenization: Homogenize the tissue sample (e.g., 100 mg) in a 2:1 (v/v) mixture of chloroform (B151607):methanol to a final volume of 20 times the tissue weight.

-

Agitation: Agitate the homogenate for 20-30 minutes at room temperature.

-

Phase Separation: Add 0.2 volumes of 0.9% NaCl solution, vortex thoroughly, and centrifuge to separate the phases.

-

Collection: Carefully collect the lower organic phase containing the lipids.

-

Drying: Dry the lipid extract under a stream of nitrogen.

-

Storage: Resuspend the dried lipids in a suitable solvent (e.g., chloroform or methanol) and store at -80°C until analysis.

Separation and Quantification by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for the analysis of AOA.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

A mass spectrometer capable of tandem mass spectrometry (e.g., a triple quadrupole or a high-resolution mass spectrometer like a Q-TOF or Orbitrap).

Chromatographic Separation:

-

Column: A reversed-phase C18 or C30 column is typically used for the separation of TAGs.

-

Mobile Phase: A gradient of solvents such as acetonitrile, isopropanol, and water, often with additives like ammonium (B1175870) formate (B1220265) or acetate (B1210297) to promote ionization.

-

Separation Principle: The separation of TAG regioisomers is challenging but can be achieved with optimized chromatographic conditions.

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for the detection of TAGs as ammonium or sodium adducts.

-

Detection Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer offers high sensitivity and selectivity for quantification. This requires a purified AOA standard to determine the specific precursor and product ion transitions. In the absence of a standard, high-resolution mass spectrometry can be used for accurate mass measurement and fragmentation analysis to confirm the identity of AOA.

Potential Signaling and Physiological Roles

The physiological functions of AOA are currently unknown. However, based on its constituent fatty acids, several potential roles can be hypothesized:

-

Source of Arachidonic Acid for Eicosanoid Synthesis: AOA could serve as a storage pool for arachidonic acid, which can be released by lipases to fuel the production of prostaglandins, leukotrienes, and other eicosanoids involved in inflammation and signaling.

-

Modulation of the Endocannabinoid System: The structural similarity to endocannabinoids like 2-arachidonoylglycerol (B1664049) (2-AG) raises the possibility that AOA or its metabolites could interact with cannabinoid receptors or influence the levels of other endocannabinoids.

-

Energy Metabolism: Like other TAGs, AOA is a potential energy source, particularly in tissues with high fatty acid turnover.

Further research is required to validate these hypotheses and to uncover the specific biological functions of this compound.

Conclusion

The endogenous sources of this compound in mammals remain an important and underexplored area of lipid research. While a plausible biosynthetic pathway can be hypothesized based on the known machinery of triacylglycerol synthesis, direct experimental evidence is needed to confirm the specific enzymes involved and their regulation. The development of robust analytical methods, including the synthesis of a stable isotope-labeled internal standard for AOA, will be crucial for its definitive identification and quantification in biological samples. Elucidating the endogenous sources and physiological roles of AOA will provide valuable insights into the complex interplay of lipid metabolism and cellular signaling.

References

- 1. Glycerol-3-Phosphate Acyltransferase-2 Is Expressed in Spermatic Germ Cells and Incorporates Arachidonic Acid into Triacylglycerols | PLOS One [journals.plos.org]

- 2. Glycerol-3-Phosphate Acyltransferase-2 Is Expressed in Spermatic Germ Cells and Incorporates Arachidonic Acid into Triacylglycerols - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of 1,3-Diarachidonoyl-2-oleoyl Glycerol: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the biosynthetic pathway of 1,3-diarachidonoyl-2-oleoyl glycerol (B35011) (AOA), a specific structured triacylglycerol. Designed for researchers, scientists, and drug development professionals, this document details the enzymatic steps, key enzymes, and experimental protocols relevant to the synthesis and analysis of this complex lipid.

Introduction

Triacylglycerols (TAGs) are the primary form of energy storage in eukaryotes and consist of a glycerol backbone esterified with three fatty acids. The specific positioning of different fatty acids on the glycerol backbone, known as stereospecificity, significantly influences the physical and metabolic properties of the TAG. 1,3-diarachidonoyl-2-oleoyl glycerol (AOA) is a structured TAG containing two molecules of the polyunsaturated omega-6 fatty acid, arachidonic acid, at the sn-1 and sn-3 positions, and one molecule of the monounsaturated omega-9 fatty acid, oleic acid, at the sn-2 position. While the precise natural abundance and physiological role of AOA are still under investigation, its unique structure makes it a molecule of interest for research in lipid metabolism, signaling, and the development of structured lipids for therapeutic and nutritional applications. This guide will focus on the likely biosynthetic route of AOA via the Kennedy pathway and provide detailed methodologies for its enzymatic synthesis and characterization.

Proposed Biosynthetic Pathway of this compound

The primary pathway for the de novo synthesis of triacylglycerols in most tissues is the Kennedy pathway, which involves the sequential acylation of glycerol-3-phosphate.[1] The formation of the specific structure of AOA is dependent on the substrate specificity of the acyltransferases involved in this pathway.

The proposed biosynthetic pathway for this compound is as follows:

-

Acylation of Glycerol-3-Phosphate: The pathway is initiated by the acylation of glycerol-3-phosphate at the sn-1 position with arachidonoyl-CoA. This reaction is catalyzed by glycerol-3-phosphate acyltransferase (GPAT). Studies have shown that the GPAT2 isoform exhibits a preference for arachidonoyl-CoA as a substrate, suggesting its potential role in initiating the synthesis of arachidonic acid-containing glycerolipids.[2][3]

-

Acylation of Lysophosphatidic Acid: The resulting 1-arachidonoyl-lysophosphatidic acid is then acylated at the sn-2 position with oleoyl-CoA to form 1-arachidonoyl-2-oleoyl-phosphatidic acid. This step is catalyzed by 1-acylglycerol-3-phosphate acyltransferase (AGPAT). While various AGPAT isoforms display broad substrate specificities, the incorporation of oleic acid at the sn-2 position is a common feature in many naturally occurring triglycerides.[4][5]

-

Dephosphorylation of Phosphatidic Acid: The phosphatidic acid is then dephosphorylated by phosphatidic acid phosphatase (PAP), also known as lipin, to yield 1-arachidonoyl-2-oleoyl-diacylglycerol.

-

Final Acylation of Diacylglycerol: The final step is the acylation of the diacylglycerol at the sn-3 position with a second molecule of arachidonoyl-CoA. This reaction is catalyzed by acyl-CoA:diacylglycerol acyltransferase (DGAT). DGAT enzymes, particularly DGAT2, are known to have a broad acyl-CoA substrate preference and are crucial for the final synthesis of TAGs.[6][7]

Two primary pathways for the final acylation step exist: the glycerol-3-phosphate pathway, which is predominant, and the monoacylglycerol pathway. The monoacylglycerol pathway primarily functions in the intestine for the absorption of dietary fats but is also present in the liver.[8][9] In this pathway, a monoacylglycerol is acylated to a diacylglycerol by a monoacylglycerol acyltransferase (MGAT).[10][11] The resulting diacylglycerol can then be acylated by DGAT to form a triacylglycerol.

Diagram of the Proposed Biosynthetic Pathway:

References

- 1. researchgate.net [researchgate.net]

- 2. Glycerol-3-Phosphate Acyltransferase-2 Is Expressed in Spermatic Germ Cells and Incorporates Arachidonic Acid into Triacylglycerols | PLOS One [journals.plos.org]

- 3. Glycerol-3-Phosphate Acyltransferase-2 Is Expressed in Spermatic Germ Cells and Incorporates Arachidonic Acid into Triacylglycerols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional characterization of the human 1-acylglycerol-3-phosphate-O-acyltransferase isoform 10/glycerol-3-phosphate acyltransferase isoform 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glycerophosphate/Acylglycerophosphate Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Substrate preferences of long-chain acyl-CoA synthetase and diacylglycerol acyltransferase contribute to enrichment of flax seed oil with α-linolenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The monoacylglycerol acyltransferase pathway contributes to triacylglycerol synthesis in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The monoacylglycerol acyltransferase pathway contributes to triacylglycerol synthesis in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is Monoacylglycerol? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 11. Physiological Functions of Acyl-CoA: Monoacylglycerol Acyltransferase - UWDC - UW-Madison Libraries [search.library.wisc.edu]

The Biological Landscape of 1,3-Diarachidonoyl-2-oleoyl glycerol: A Technical Guide for Researchers

An In-depth Exploration of Metabolic Fate and Functional Implications

Abstract

1,3-Diarachidonoyl-2-oleoyl glycerol (B35011) (AOA) is a specific triacylglycerol (TAG) whose direct biological functions remain largely uncharacterized. However, its structural configuration, featuring two arachidonic acid moieties at the sn-1 and sn-3 positions and an oleic acid moiety at the sn-2 position, suggests a significant role as a precursor for potent signaling molecules. This technical guide provides a comprehensive overview of the anticipated metabolic pathways of AOA and the well-documented biological activities of its principal metabolites: 2-oleoylglycerol (2-OG) and 1,3-diarachidonoyl glycerol. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced roles of structured lipids in cellular signaling and pathophysiology.

Introduction

Structured triacylglycerols are gaining increasing attention in biomedical research due to their potential to deliver specific fatty acids to target tissues and to act as precursors for bioactive lipids. 1,3-Diarachidonoyl-2-oleoyl glycerol (AOA) is a prime example of such a molecule, harboring the ubiquitous signaling precursor arachidonic acid and the metabolically significant oleic acid. While direct studies on AOA are scarce, its metabolic fate can be predicted based on the known substrate specificities of key lipases. This guide will explore the enzymatic hydrolysis of AOA and the subsequent biological functions of its metabolic products, providing a framework for future research and therapeutic development.

Metabolic Pathway of this compound

The primary metabolic pathway for AOA involves enzymatic hydrolysis by various lipases, which cleave the ester bonds of the glycerol backbone. The key enzymes anticipated to act on AOA are pancreatic lipase (B570770) in the digestive system and intracellular lipases such as hormone-sensitive lipase (HSL) and lipoprotein lipase (LPL).

Pancreatic lipase primarily hydrolyzes the sn-1 and sn-3 positions of triacylglycerols, which would lead to the release of two molecules of arachidonic acid and one molecule of 2-oleoylglycerol (2-OG). Intracellular lipases, like HSL, also exhibit a preference for the sn-1 and sn-3 positions, suggesting a similar metabolic outcome within cells. The potential hydrolysis of the sn-2 position, though less favored, could release oleic acid and 1,3-diarachidonoyl glycerol.

Biological Functions of Metabolites

The biological significance of AOA is primarily attributed to the activities of its metabolic breakdown products.

2-Oleoylglycerol (2-OG)

2-OG is a monoacylglycerol that has been identified as an endogenous agonist for the G protein-coupled receptor 119 (GPR119)[1]. Activation of GPR119, which is expressed in pancreatic β-cells and intestinal L-cells, leads to the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone with crucial roles in glucose homeostasis[2][3][4].

Signaling Pathway of 2-Oleoylglycerol:

1,3-Diarachidonoyl glycerol

1,3-Diarachidonoyl glycerol has been shown to exhibit selective cytotoxicity in certain cancer cell lines[5]. This effect is attributed to the induction of lipid peroxidation, a process where free radicals attack lipids, leading to cellular damage and eventual cell death[1]. The high content of polyunsaturated arachidonic acid makes this molecule particularly susceptible to peroxidation.

Quantitative Data

The following table summarizes the available quantitative data for the biological activities of AOA's metabolites.

| Metabolite | Biological Target/Process | Parameter | Value | Cell Type/System |

| 2-Oleoylglycerol | GPR119 Activation | EC50 | 2.5 µM | COS-7 cells expressing human GPR119[2][3][4] |

| 1,3-Diarachidonoyl glycerol | Cytotoxicity | Effective Concentration | 8 - 16 µg/mL | 3Y1 and E1A-3Y1 cells[6] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of AOA and its metabolites.

In Vitro Triacylglycerol Hydrolysis Assay

This protocol is designed to assess the hydrolysis of AOA by lipases.

Workflow:

Materials:

-

This compound (AOA)

-

Pancreatic lipase, Hormone-sensitive lipase, or other lipase of interest

-

Triton X-100 or other suitable detergent

-

Tris-HCl buffer (pH 8.0)

-

CaCl2

-

Bovine Serum Albumin (BSA)

-

Solvents for lipid extraction (e.g., chloroform/methanol mixture)

-

Thin-layer chromatography (TLC) plates and developing solvents

-

Gas chromatography (GC) or Mass Spectrometry (MS) equipment for product quantification

Procedure:

-

Substrate Preparation: Prepare a stock solution of AOA in a suitable organic solvent. Create an emulsion by adding the AOA solution to a Tris-HCl buffer containing Triton X-100 and BSA, followed by sonication.

-

Enzyme Preparation: Dissolve the lipase in a suitable buffer.

-

Reaction Initiation: Pre-warm the substrate emulsion to the desired reaction temperature (e.g., 37°C). Add the lipase solution to initiate the reaction. The reaction mixture should also contain CaCl2, which is a cofactor for many lipases.

-

Incubation: Incubate the reaction mixture with gentle shaking for a defined period.

-

Reaction Termination: Stop the reaction by adding a solution that will denature the enzyme, such as a low pH buffer or a solvent mixture for lipid extraction.

-

Lipid Extraction: Extract the lipids from the reaction mixture using a method like the Bligh-Dyer or Folch extraction.

-

Product Analysis: Separate the reaction products (AOA, 2-OG, 1,3-diarachidonoyl glycerol, arachidonic acid, oleic acid) using TLC. Scrape the corresponding bands and quantify the fatty acids by GC after transmethylation, or analyze the lipid species directly by LC-MS.

GPR119 Activation Assay (cAMP Measurement)

This protocol measures the activation of GPR119 by 2-OG by quantifying the downstream increase in intracellular cyclic AMP (cAMP).

Materials:

-

HEK293 cells stably expressing human GPR119

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)

-

2-Oleoylglycerol (2-OG)

-

Forskolin (positive control)

-

cAMP detection kit (e.g., HTRF, FRET, or ELISA-based)

Procedure:

-

Cell Culture: Culture the HEK293-hGPR119 cells in appropriate medium until they reach the desired confluency.

-

Cell Plating: Seed the cells into a 96-well plate at a suitable density and allow them to attach overnight.

-

Compound Preparation: Prepare serial dilutions of 2-OG in the assay buffer. Also prepare solutions of the positive control (forskolin) and a vehicle control.

-

Cell Stimulation: Replace the culture medium with the assay buffer and add the prepared compound solutions to the cells.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.

-

Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the 2-OG concentration and calculate the EC50 value.

GLP-1 Secretion Assay

This protocol is for measuring the secretion of GLP-1 from an intestinal L-cell line (e.g., STC-1 or GLUTag cells) in response to 2-OG.

Materials:

-

STC-1 or GLUTag cells

-

Cell culture medium

-

Assay buffer (e.g., Krebs-Ringer bicarbonate buffer)

-

2-Oleoylglycerol (2-OG)

-

Positive control (e.g., phorbol (B1677699) ester or forskolin)

-

DPP-IV inhibitor (to prevent GLP-1 degradation)

-

GLP-1 ELISA kit

Procedure:

-

Cell Culture and Plating: Culture the cells and seed them into a multi-well plate.

-

Cell Stimulation: Wash the cells with assay buffer and then incubate them with different concentrations of 2-OG in the assay buffer containing a DPP-IV inhibitor for a defined period (e.g., 2 hours).

-

Supernatant Collection: Collect the cell culture supernatant.

-

GLP-1 Measurement: Measure the concentration of GLP-1 in the supernatant using a commercial ELISA kit.

-

Data Normalization: Lyse the cells and measure the total protein content in each well to normalize the GLP-1 secretion data.

Lipid Peroxidation Assay (TBARS Assay)

This assay measures malondialdehyde (MDA), a product of lipid peroxidation, induced by 1,3-diarachidonoyl glycerol.

Materials:

-

Cell line of interest

-

1,3-Diarachidonoyl glycerol

-

Thiobarbituric acid (TBA)

-

Trichloroacetic acid (TCA)

-

MDA standard

-

Spectrophotometer

Procedure:

-

Cell Treatment: Treat the cells with different concentrations of 1,3-diarachidonoyl glycerol for a specified time.

-

Cell Lysis: Harvest and lyse the cells.

-

Protein Precipitation: Add TCA to the cell lysate to precipitate proteins and centrifuge to collect the supernatant.

-

TBA Reaction: Add TBA solution to the supernatant and heat at 95°C for 60 minutes to form the MDA-TBA adduct.

-

Measurement: Cool the samples and measure the absorbance at 532 nm.

-

Quantification: Calculate the concentration of MDA in the samples using a standard curve prepared with known concentrations of MDA[7][8].

Conclusion

While direct biological functions of this compound are yet to be fully elucidated, its role as a precursor for the bioactive lipids 2-oleoylglycerol and 1,3-diarachidonoyl glycerol positions it as a molecule of significant interest. The activation of GPR119 by 2-OG and the subsequent stimulation of GLP-1 secretion highlight a potential therapeutic avenue for metabolic disorders. Conversely, the pro-oxidative and cytotoxic effects of 1,3-diarachidonoyl glycerol suggest a role in cellular stress and pathology. The experimental protocols provided in this guide offer a starting point for researchers to further investigate the metabolism and biological functions of AOA and its derivatives, paving the way for a deeper understanding of the intricate roles of structured lipids in health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. academic.oup.com [academic.oup.com]

- 3. 2-Oleoyl glycerol is a GPR119 agonist and signals GLP-1 release in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Video: Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay [jove.com]

- 6. devtoolsdaily.com [devtoolsdaily.com]

- 7. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]

- 8. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]

An In-depth Technical Guide on Diacylglycerol Isomers in Cell Signaling, with a focus on Arachidonoyl and Oleoyl Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerols (DAGs) are critical second messengers in a multitude of cellular signaling pathways, regulating a vast array of physiological processes. While the general role of DAG in activating Protein Kinase C (PKC) is well-established, the specific functions of distinct DAG molecular species, characterized by their fatty acid composition and stereochemistry, are a subject of ongoing research. This technical guide addresses the nuanced roles of diacylglycerol isomers, with a particular focus on species containing arachidonic and oleic acids.

It is crucial to clarify a common point of confusion regarding DAG stereoisomers. The primary signaling-competent isomer is sn-1,2-diacylglycerol. The sn-1,3-diacylglycerol isomer, such as the user-specified 1,3-Diarachidonoyl-2-oleoyl glycerol (B35011) (a triacylglycerol, not a diacylglycerol), is not a direct activator of PKC.[1] This guide will, therefore, focus on the generation and signaling functions of the biologically active sn-1,2-diacylglycerols containing arachidonoyl and oleoyl (B10858665) moieties, while also discussing the metabolic fate of related triacylglycerols and the potential for isomeric conversion.

Biosynthesis and Metabolism of Signaling Diacylglycerols

The generation of signaling sn-1,2-diacylglycerols is a tightly regulated process, primarily occurring at the plasma membrane. The canonical pathway involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) in response to extracellular stimuli.[2][3] The fatty acid composition of the resulting DAG is dependent on the acyl chains present in the precursor PIP2. In many cell types, PIP2 is enriched with stearic acid at the sn-1 position and arachidonic acid at the sn-2 position, leading to the formation of 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG) upon PLC activation.[4]

Triacylglycerols, such as 1,3-Diarachidonoyl-2-oleoyl glycerol, are primarily energy storage molecules. Their hydrolysis by lipases can generate diacylglycerols. The specificity of the lipase (B570770) determines the resulting isomer. For instance, pancreatic lipases preferentially hydrolyze the sn-1 and sn-3 positions of a triacylglycerol, which would release the fatty acids at these positions and could ultimately lead to the formation of a 2-monoacylglycerol.[5] While direct enzymatic conversion of a 1,3-diacyl-2-oleoyl glycerol to a signaling-active 1,2-diacylglycerol is not a primary metabolic route, the possibility of non-enzymatic acyl migration exists, where a fatty acid can move from the sn-3 to the sn-2 position to form the more stable 1,2-isomer, though this is generally a slow process under physiological conditions.[6][7]

Once generated, the signaling activity of sn-1,2-diacylglycerols is terminated by their conversion to phosphatidic acid by diacylglycerol kinases (DGKs) or by their incorporation into other lipids.[8]

Role in Cell Signaling: The PLC/DAG/PKC Pathway

The primary role of sn-1,2-diacylglycerol as a second messenger is to recruit and activate members of the Protein Kinase C (PKC) family of serine/threonine kinases. This activation is a critical node in numerous signaling cascades that control cell proliferation, differentiation, apoptosis, and other fundamental cellular functions.[7]

Upon generation at the plasma membrane, sn-1,2-DAG binds to the C1 domain of conventional and novel PKC isoforms. This binding event, often in concert with an increase in intracellular calcium (for conventional PKCs), induces a conformational change in the PKC molecule, relieving autoinhibition and exposing the catalytic domain.[9][10] The activated PKC then phosphorylates a wide array of downstream substrate proteins, propagating the signal throughout the cell.

The fatty acid composition of the DAG molecule significantly influences its potency and selectivity for different PKC isoforms. For instance, DAGs containing polyunsaturated fatty acids like arachidonic acid have been shown to be potent activators of specific PKC isoforms.[5][11]

Quantitative Data on PKC Activation by Different Diacylglycerol Species

The potency of PKC activation varies depending on the specific DAG molecular species and the PKC isoform. While comprehensive datasets with directly comparable EC50 values are limited, the available literature indicates that the fatty acid composition of DAG is a key determinant of its signaling efficacy.

| Diacylglycerol Species | PKC Isoform(s) | Observed Effect | Reference(s) |

| 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | PKCα, PKCδ, PKCγ, PKCε, PKCβI | Potent activator; exerts significant stimulatory effects. | [3][4] |

| 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | General PKC | More potent than 1,2-dioleoyl-sn-glycerol (B52968) (DOG) and other species in some in vitro assays. | [11] |

| 1,2-Dioleoyl-sn-glycerol (DOG) | General PKC | Standard potent activator used in in vitro assays. | [10][12] |

| 1,2-Dioctanoyl-sn-glycerol (diC8) | General PKC | Cell-permeable activator, often used in cell-based assays at concentrations of 5-60 µM. | [13] |

| Phorbol Esters (e.g., PMA) | Conventional and Novel PKCs | Highly potent, non-metabolizable activators with higher affinity than most endogenous DAGs. | [12] |

Note: The potency and efficacy of DAG species are highly dependent on the experimental system, including the lipid composition of vesicles in in vitro assays and the cellular context in cell-based assays.

Experimental Protocols

In Vitro PKC Activity Assay

This protocol describes a method to measure the activity of a purified PKC isoform in the presence of a specific diacylglycerol species.

Materials:

-

Purified PKC isoform

-

Specific diacylglycerol (e.g., 1-stearoyl-2-arachidonoyl-sn-glycerol)

-

PKC substrate (e.g., histone H1 or a specific peptide)

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂)

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare Lipid Vesicles: a. In a glass tube, combine the diacylglycerol and phosphatidylserine in chloroform (B151607) at the desired molar ratio. b. Dry the lipids to a thin film under a stream of nitrogen. c. Resuspend the lipid film in kinase reaction buffer by sonication or vortexing to form small unilamellar vesicles.

-

Reaction Setup: a. In a microcentrifuge tube, prepare the reaction mixture containing the kinase reaction buffer, lipid vesicles, PKC substrate, and the purified PKC enzyme. b. Include appropriate controls, such as reactions without lipid vesicles or with a PKC inhibitor.

-

Initiate and Stop Reaction: a. Initiate the reaction by adding [γ-³²P]ATP. b. Incubate the reaction at 30°C for a specified time (e.g., 10 minutes). c. Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

-

Washing and Quantification: a. Wash the P81 papers multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. b. Place the washed papers in scintillation vials with scintillation fluid and quantify the incorporated radioactivity using a scintillation counter.

-

Data Analysis: a. Calculate the specific activity of the PKC isoform under the different conditions.

Lipid Uncaging in Live Cells

This protocol allows for the rapid and spatially controlled release of a specific DAG species within the plasma membrane of living cells.

Materials:

-

Caged diacylglycerol derivative

-

Cultured cells expressing a fluorescent DAG sensor (e.g., C1 domain-GFP)

-

Live-cell imaging medium

-

Confocal microscope equipped with a UV laser for uncaging

Procedure:

-

Cell Preparation: a. Plate cells on glass-bottom dishes suitable for microscopy. b. Transfect cells with a plasmid encoding a fluorescent DAG sensor.

-

Loading of Caged Compound: a. Incubate the cells with the caged diacylglycerol derivative in live-cell imaging medium for a specified time to allow for its incorporation into the plasma membrane. b. Wash the cells to remove excess caged compound.

-

Live-Cell Imaging and Uncaging: a. Mount the dish on the confocal microscope stage, maintaining appropriate temperature and CO₂ levels. b. Acquire baseline fluorescence images of the DAG sensor. c. Use a UV laser to illuminate a specific region of interest on a cell to trigger the photolysis of the caging group and release the active DAG. d. Immediately following uncaging, acquire a time-lapse series of fluorescence images to monitor the translocation of the DAG sensor to the plasma membrane.

-

Data Analysis: a. Quantify the change in fluorescence intensity at the plasma membrane over time to determine the kinetics of DAG-protein interaction.

LC-MS/MS Analysis of Diacylglycerol Isomers

This protocol outlines a method for the separation and quantification of 1,2- and 1,3-diacylglycerol isomers from a lipid extract.[14][15]

Materials:

-

Biological sample (cells or tissue)

-

Lipid extraction solvents (chloroform, methanol)

-

Internal standards (e.g., deuterated DAG species)

-

HPLC or UPLC system with a suitable column (e.g., C18 for reversed-phase)

-

Tandem mass spectrometer (e.g., QTRAP or QTOF)

-

Derivatization agent (optional, e.g., to improve ionization)

Procedure:

-

Lipid Extraction: a. Homogenize the biological sample in the presence of internal standards. b. Perform a lipid extraction using a method such as the Bligh and Dyer procedure to separate the lipid-containing organic phase. c. Dry the lipid extract under a stream of nitrogen.

-

Derivatization (Optional): a. If necessary, derivatize the diacylglycerols to enhance their ionization efficiency and chromatographic separation.

-

LC-MS/MS Analysis: a. Reconstitute the lipid extract in a suitable solvent and inject it into the LC-MS/MS system. b. Separate the diacylglycerol isomers using an appropriate chromatographic gradient. c. Detect and quantify the different DAG species using specific mass transitions (Multiple Reaction Monitoring - MRM) or by neutral loss or precursor ion scanning.

-

Data Analysis: a. Integrate the peak areas for each DAG species and the internal standards. b. Calculate the concentration of each DAG isomer in the original sample based on the standard curves.

Conclusion

The signaling roles of diacylglycerols are more complex than a simple on/off switch for Protein Kinase C. The stereochemistry and fatty acid composition of DAG molecules are critical determinants of their biological activity, influencing their interactions with specific PKC isoforms and other downstream effectors. While this compound is not a direct signaling molecule, the study of its metabolic fate and the broader investigation into the distinct functions of arachidonoyl- and oleoyl-containing sn-1,2-diacylglycerols are crucial for a comprehensive understanding of lipid-mediated signal transduction. The experimental approaches detailed in this guide provide a robust framework for researchers and drug development professionals to further elucidate the intricate roles of these important second messengers in health and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. pnas.org [pnas.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. research.monash.edu [research.monash.edu]

- 8. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. 1,2-dioctanoyl-s,n-glycerol-induced activation of protein kinase C results in striking, but reversible growth cone shape changes and an accumulation of f-actin and serine 41-phosphorylated GAP-43 in the axonal process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synergistic activation of protein kinase C by arachidonic acid and diacylglycerols in vitro: generation of a stable membrane-bound, cofactor-independent state of protein kinase C activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Synthesis and Implied Biological Significance of 1,3-Diarachidonoyl-2-oleoyl Glycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Diarachidonoyl-2-oleoyl glycerol (B35011) is a specific triacylglycerol (TAG) composed of a glycerol backbone esterified with two arachidonic acid molecules at the sn-1 and sn-3 positions and one oleic acid molecule at the sn-2 position. While a specific historical discovery of this precise molecule is not prominently documented, its existence and study are a result of the broader field of lipid chemistry and the synthesis of structured lipids. This technical guide provides an in-depth overview of the synthesis, potential biological significance, and relevant experimental methodologies for 1,3-Diarachidonoyl-2-oleoyl glycerol. The strategic placement of arachidonic acid, a precursor to numerous signaling molecules, and oleic acid, a common monounsaturated fatty acid, suggests unique metabolic fates and potential therapeutic applications.

Introduction: The Context of Structured Lipids

Structured lipids are triacylglycerols that have been chemically or enzymatically modified to alter the composition and/or positional distribution of the fatty acids on the glycerol backbone. This tailored approach allows for the creation of lipids with specific nutritional, physical, or therapeutic properties. The interest in structured lipids like this compound stems from the understanding that the metabolic fate and biological effects of a triacylglycerol are not only determined by its fatty acid composition but also by the specific positioning of these fatty acids.

History and Discovery

A singular moment of "discovery" for this compound is not found in the scientific literature. Instead, its conceptualization and synthesis are an extension of the extensive research on triacylglycerols and the development of synthetic methodologies to create structured lipids with defined fatty acid compositions. The ability to synthesize such specific TAGs has been driven by the need for well-defined standards for analytical studies and for investigating the structure-function relationships of lipids in biological systems.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through enzymatic methods, which offer high regioselectivity, allowing for the precise placement of fatty acids on the glycerol backbone. Chemical synthesis methods are also possible but are often less specific and can lead to a mixture of isomers.

Enzymatic Synthesis

The most common enzymatic approach for synthesizing structured TAGs like this compound is through lipase-catalyzed reactions. Lipases, particularly those with sn-1,3 specificity, are ideal for this purpose.

A plausible two-step enzymatic synthesis would involve:

-

Synthesis of 2-Oleoyl Glycerol: This can be achieved by the alcoholysis of triolein (B1671897) with ethanol (B145695), catalyzed by a sn-1,3 specific lipase (B570770). The lipase will hydrolyze the fatty acids at the sn-1 and sn-3 positions, leaving 2-oleoyl glycerol.

-

Esterification with Arachidonic Acid: The purified 2-oleoyl glycerol is then esterified with an excess of arachidonic acid (or its activated form, such as an acyl-CoA or ethyl ester) in the presence of a sn-1,3 specific lipase. The lipase will catalyze the esterification at the available sn-1 and sn-3 positions.

Alternatively, a one-step acidolysis reaction can be employed. In this method, a starting triacylglycerol rich in oleic acid at the sn-2 position (such as high-oleic sunflower oil) is reacted with an excess of arachidonic acid in the presence of a sn-1,3 specific lipase. The lipase will facilitate the exchange of the fatty acids at the sn-1 and sn-3 positions with arachidonic acid.

Chemical Synthesis

Chemical synthesis of this compound is more complex and typically involves the use of protecting groups to ensure the correct positioning of the fatty acids. A general approach would be:

-

Protection of Glycerol: The sn-1 and sn-3 hydroxyl groups of glycerol are protected with a suitable protecting group.

-

Esterification at sn-2: The free hydroxyl group at the sn-2 position is then esterified with oleic acid.

-

Deprotection: The protecting groups at the sn-1 and sn-3 positions are removed.

-

Esterification at sn-1 and sn-3: The free hydroxyl groups at the sn-1 and sn-3 positions are then esterified with arachidonic acid.

This method is often lower in yield and can result in acyl migration, leading to a mixture of isomers.

Potential Biological Significance and Signaling Pathways

The biological effects of this compound are likely dictated by the metabolic release of its constituent fatty acids.

-

Arachidonic Acid: As a precursor to a wide range of bioactive eicosanoids (prostaglandins, thromboxanes, leukotrienes) and endocannabinoids (anandamide and 2-arachidonoylglycerol), the release of arachidonic acid from this TAG could have significant implications in inflammation, neurotransmission, and other physiological processes.

-

Oleic Acid: A common monounsaturated fatty acid with known roles in membrane fluidity and as a signaling molecule itself.

-

2-Oleoyl Glycerol: The monoacylglycerol backbone, 2-oleoyl glycerol, has been shown to be an agonist for GPR119, a G protein-coupled receptor that stimulates the release of glucagon-like peptide-1 (GLP-1).[1]

The digestion of this compound in the gut by pancreatic lipase, which is sn-1,3 specific, would yield two molecules of free arachidonic acid and one molecule of 2-oleoyl glycerol. This specific release pattern suggests that this structured lipid could be a targeted delivery vehicle for these bioactive molecules.

Experimental Protocols

General Protocol for Lipase-Catalyzed Synthesis of this compound (Two-Step)

Materials:

-

Triolein

-

Ethanol (anhydrous)

-

sn-1,3 specific immobilized lipase (e.g., from Rhizomucor miehei)

-

Arachidonic acid

-

Hexane (B92381) (or other suitable organic solvent)

-

Silica (B1680970) gel for column chromatography

-

Thin-layer chromatography (TLC) plates

Step 1: Synthesis of 2-Oleoyl Glycerol

-

Dissolve triolein and ethanol in hexane in a round-bottom flask.

-

Add the immobilized sn-1,3 specific lipase to the mixture.

-

Incubate the reaction at a controlled temperature (e.g., 40-50°C) with constant stirring.

-

Monitor the reaction progress by TLC until the triolein is consumed.

-

Filter to remove the immobilized lipase.

-

Evaporate the solvent under reduced pressure.

-

Purify the 2-oleoyl glycerol from the reaction mixture using silica gel column chromatography.

Step 2: Esterification with Arachidonic Acid

-

Dissolve the purified 2-oleoyl glycerol and an excess of arachidonic acid in hexane.

-

Add fresh immobilized sn-1,3 specific lipase.

-

Incubate the reaction at a controlled temperature with constant stirring.

-

Monitor the formation of the desired triacylglycerol by TLC.

-

Once the reaction is complete, filter to remove the lipase.

-

Evaporate the solvent.

-

Purify the final product, this compound, using silica gel column chromatography.

Purification and Characterization

-

Purification: The synthesized triacylglycerol can be purified using techniques such as column chromatography on silica gel or preparative high-performance liquid chromatography (HPLC).

-

Characterization: The structure and purity of the final product should be confirmed by:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the overall structure and the position of the fatty acids.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Gas Chromatography (GC): After transesterification to fatty acid methyl esters (FAMEs), to confirm the fatty acid composition.

-

Quantitative Data

Due to the synthetic nature of this compound, specific quantitative data from biological studies are scarce. However, data from related compounds can provide valuable context.

| Parameter | Compound | Value | Reference |

| Enzymatic Synthesis Yield | Structured TAGs with palmitic and arachidonic acids | 53.5% oleic acid incorporation | [2] |

| Enzymatic Synthesis Yield | 1,3-dicaprylin | 98.5% purity after purification | [3] |

| GPR119 Agonist Activity (EC₅₀) | 2-Oleoyl glycerol | 2.5 µM | [1] |

Visualizations

Synthesis Pathway

Caption: Enzymatic synthesis of this compound.

Experimental Workflow

Caption: General experimental workflow for synthesis and purification.

Potential Metabolic Signaling Pathway

Caption: Hypothetical metabolic fate and signaling of the TAG.

Conclusion

This compound represents a highly specific structured lipid with significant potential for research and therapeutic applications. While its history is intertwined with the broader development of lipid synthesis, the ability to construct such a molecule allows for detailed investigations into the biological roles of its constituent fatty acids and monoacylglycerol backbone. The enzymatic synthesis routes offer a precise and efficient means of production. Future research should focus on the in vivo metabolic fate of this compound and its effects on signaling pathways related to inflammation, metabolic regulation, and neurotransmission.

References

- 1. researchgate.net [researchgate.net]

- 2. Enzymatic preparation of structured triacylglycerols with arachidonic and palmitic acids at the sn-2 position for infant formula use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Diarachidonoyl-2-oleoyl glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diarachidonoyl-2-oleoyl glycerol (B35011) is a structured triacylglycerol (TAG) of significant interest in the fields of lipidomics, drug delivery, and nutritional science. This molecule contains two polyunsaturated omega-6 fatty acids, arachidonic acid (20:4), at the sn-1 and sn-3 positions and a monounsaturated omega-9 fatty acid, oleic acid (18:1), at the sn-2 position of the glycerol backbone. The specific positioning of these fatty acids confers unique physicochemical and biological properties to the molecule, distinguishing it from other naturally occurring triglycerides.

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,3-Diarachidonoyl-2-oleoyl glycerol, detailed experimental protocols for its characterization, and an exploration of the key signaling pathways in which its constituent fatty acids are involved.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and application in various research and development settings. A summary of these properties is presented in the table below. It is important to note that while some data is available from commercial suppliers, other values, such as melting and boiling points, are not readily found in the literature for this specific triglyceride and are therefore estimated based on the properties of similar high molecular weight, unsaturated triglycerides.

| Property | Value | Source/Method |

| Molecular Formula | C₆₁H₁₀₀O₆ | --INVALID-LINK--[1] |

| Molecular Weight | 929.4 g/mol | --INVALID-LINK--[1] |

| Physical State | Oil at room temperature | --INVALID-LINK--[1] |

| Melting Point | Estimated to be low, below 0°C | Based on the high degree of unsaturation. Unsaturated fats generally have lower melting points than saturated fats.[2][3] |

| Boiling Point | Estimated to be > 300°C (decomposes) | High molecular weight triglycerides typically have very high boiling points and tend to decompose before boiling at atmospheric pressure. |

| Solubility | - DMF: 10 mg/ml- Ethanol: 10 mg/ml- Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml | --INVALID-LINK--[1] |

| logP (octanol/water) | Estimated to be > 10 | High molecular weight triglycerides are extremely lipophilic. |

| Purity | ≥95% | --INVALID-LINK--[1] |

Experimental Protocols

Enzymatic Synthesis of this compound

A common method for the synthesis of structured triglycerides like this compound is through enzyme-catalyzed acidolysis. This method offers high specificity and milder reaction conditions compared to chemical synthesis.

Materials:

-

Triolein (B1671897) (2-oleoyl glycerol with oleic acid at sn-1 and sn-3)

-

Arachidonic acid

-

Immobilized 1,3-specific lipase (B570770) (e.g., from Rhizomucor miehei)

-

Organic solvent (e.g., hexane, optional for solvent-based system)

-

Silica (B1680970) gel for purification

Procedure:

-

Reaction Setup: In a reaction vessel, combine triolein and an excess of arachidonic acid. For a solvent-free system, the reactants are used directly. For a solvent-based system, dissolve the substrates in hexane.

-

Enzymatic Reaction: Add the immobilized 1,3-specific lipase to the mixture. The reaction is typically carried out with agitation at a controlled temperature (e.g., 50-60°C) for a specified period (e.g., 24-48 hours).

-

Enzyme Removal: After the reaction, the immobilized enzyme is removed by filtration.

-

Purification: The product mixture, containing the desired this compound, unreacted substrates, and byproducts, is purified using column chromatography on silica gel. A gradient of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., diethyl ether) is used for elution.

-

Characterization: The purity and identity of the final product are confirmed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

References

1,3-Diarachidonoyl-2-oleoyl glycerol as a lipid mediator precursor

An In-depth Technical Guide to 1,3-Diarachidonoyl-2-oleoyl glycerol (B35011) as a Lipid Mediator Precursor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-diarachidonoyl-2-oleoyl glycerol, a specific triacylglycerol, and its critical role as a precursor to the endocannabinoid lipid mediator, 2-arachidonoylglycerol (B1664049) (2-AG). 2-AG is the most abundant endocannabinoid in the central nervous system and a full agonist for both cannabinoid receptors, CB1 and CB2, making it a key player in a multitude of physiological and pathological processes. This document details the metabolic pathways from the triacylglycerol precursor to the bioactive 2-AG, the subsequent signaling cascades, and the enzymes that represent potential therapeutic targets. Furthermore, it includes quantitative data, detailed experimental protocols for mediator quantification and enzyme activity assessment, and visual diagrams of the core pathways to support researchers and professionals in the field of drug development.

Introduction: The Significance of 2-AG Precursors

The endocannabinoid system (ECS) is a crucial neuromodulatory and immunomodulatory system involved in regulating a vast array of physiological processes. Its primary lipid mediators, N-arachidonoylethanolamine (anandamide) and 2-arachidonoylglycerol (2-AG), are synthesized "on-demand" from membrane lipid precursors. 2-AG is the most abundant endocannabinoid ligand found in the brain, at concentrations approximately 1000-fold higher than anandamide. It acts as a full agonist at both CB1 and CB2 receptors, distinguishing it from anandamide, which often behaves as a partial agonist. This potent activity underscores the importance of understanding its synthesis pathways for therapeutic intervention.

While the canonical synthesis of 2-AG involves the hydrolysis of membrane phosphoinositides, alternative pathways, including the breakdown of triacylglycerols (TAGs), contribute to the cellular pool of 2-AG precursors. This compound is a specific TAG containing two arachidonic acid units at the sn-1 and sn-3 positions and an oleic acid unit at the sn-2 position. The enzymatic cleavage of the arachidonic acid moieties from this TAG backbone generates 2-oleoyl glycerol or the hydrolysis of one arachidonic acid and the oleic acid can lead to a diacylglycerol (DAG) intermediate, which can then be a substrate for 2-AG synthesis. This positions specific TAGs as important storage and precursor molecules in the broader endocannabinoid signaling landscape.

Metabolic Pathways: From Triacylglycerol to Bioactive Mediator

The generation of 2-AG from its precursors is a tightly regulated enzymatic cascade. While the primary "on-demand" synthesis in the central nervous system is from membrane phospholipids, other pathways, including from TAGs, provide precursor pools.

Generation of Diacylglycerol (DAG) from this compound

The initial step in utilizing this compound for 2-AG synthesis involves its hydrolysis to form a diacylglycerol intermediate. This is accomplished by lipases that exhibit 1,3-regioselectivity. For instance, hormone-sensitive lipase (B570770) (HSL) is known to be involved in lipolysis in adipose tissue and can act on DAGs. Immobilized lipases, such as that from Candida antarctica (Novozym 435), have demonstrated high 1,3-regioselective glycerolysis of triglycerides in chemoenzymatic synthesis, highlighting a potential mechanism for generating 2-substituted monoacylglycerols or diacylglycerols from TAGs. This process would yield 1-arachidonoyl-2-oleoyl-glycerol or 3-arachidonoyl-2-oleoyl-glycerol, which would require further enzymatic action to become a substrate for 2-AG synthesis. A more direct, though less explored in vivo, pathway would be the generation of 2-arachidonoyl-glycerol directly.

The Canonical 2-AG Synthesis Pathway

The most well-characterized pathway for 2-AG synthesis, particularly in the context of synaptic retrograde signaling, involves two key enzymes: Phospholipase C (PLC) and Diacylglycerol Lipase (DAGL).

-

Phospholipase C (PLC): Upon stimulation of G-protein coupled receptors (GPCRs) like metabotropic glutamate (B1630785) receptors (mGluR1/5), PLCβ is activated. PLCβ hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The predominant DAG species formed is 1-stearoyl-2-arachidonoyl-sn-glycerol, due to the high abundance of arachidonic acid at the sn-2 position of phosphoinositides.

-

Diacylglycerol Lipase (DAGL): The resulting DAG is then hydrolyzed by a DAG lipase to produce 2-AG. There are two main isoforms of this enzyme, DAGLα and DAGLβ, which are sn-1 specific lipases. In the central nervous system, DAGLα is considered the primary enzyme responsible for synthesizing the 2-AG involved in synaptic plasticity.

Degradation and Metabolism of 2-AG

Once synthesized, 2-AG has a short half-life and is rapidly metabolized by several enzymes, terminating its signaling and in some cases producing new bioactive molecules.

-

Monoacylglycerol Lipase (MAGL): This is the primary enzyme responsible for the degradation of 2-AG in the brain, hydrolyzing approximately 85% of it into arachidonic acid (AA) and glycerol.

-

α/β-Hydrolase Domain Containing 6 (ABHD6) and 12 (ABHD12): These serine hydrolases also contribute to 2-AG hydrolysis. ABHD6 has been shown to be a significant 2-AG metabolizing enzyme in microglia.

-

Fatty Acid Amide Hydrolase (FAAH): While FAAH is the main degrading enzyme for anandamide, it can also hydrolyze 2-AG.

-

Cyclooxygenase-2 (COX-2): 2-AG can be oxygenated by COX-2 to produce pro-inflammatory prostaglandin (B15479496) glycerol esters, such as PGE2-G. This links the endocannabinoid system directly to inflammatory pathways.

The workflow from the triacylglycerol precursor to 2-AG and its subsequent breakdown is illustrated below.

Caption: Metabolic pathways for 2-AG synthesis and degradation.

Signaling Pathways of 2-Arachidonoylglycerol (2-AG)

As a full agonist, 2-AG binds to and activates both CB1 and CB2 cannabinoid receptors, which are G-protein coupled receptors that primarily signal through the Gαi/o subunit.

-

CB1 Receptors: These are among the most abundant GPCRs in the brain and are predominantly located on presynaptic terminals. Their activation inhibits the release of neurotransmitters, a process known as retrograde signaling. When a postsynaptic neuron is depolarized, it synthesizes and releases 2-AG, which travels backward across the synapse to activate presynaptic CB1 receptors, thereby suppressing the release of neurotransmitters (like glutamate or GABA) from the presynaptic neuron. This mechanism is fundamental to various forms of synaptic plasticity.

-

CB2 Receptors: These receptors are primarily expressed in the immune system, including on microglia, macrophages, and lymphocytes. Activation of CB2 receptors generally exerts an anti-inflammatory effect by modulating cytokine release and immune cell migration.

The activation of these receptors initiates several downstream signaling cascades, including the inhibition of adenylyl cyclase, modulation of ion channels (activation of inwardly rectifying potassium channels and inhibition of calcium channels), and activation of mitogen-activated protein kinase (MAPK) pathways.

Caption: 2-AG mediated retrograde signaling at a synapse.

Quantitative Data

The concentration of 2-AG and the activity of its metabolic enzymes vary significantly between tissues and under different physiological conditions. This section summarizes key quantitative findings.

Table 1: Endogenous 2-AG Levels in Naïve Rat Brain Regions

| Brain Region | 2-AG Concentration (nmol/g tissue) | Anandamide (AEA) (pmol/g tissue) | Reference |

| Whole Brain | ~5-10 | ~0.005-0.015 | |

| Hippocampus | Variable (e.g., ~6x cerebellum) | Variable | |

| Cerebellum | Variable (e.g., ~3x hippocampus) | Variable | |

| Striatum | High levels reported | - | |

| Cerebral Cortex | High levels reported | - |

Note: Values can vary significantly between studies due to methodology and pre-analytical factors like post-mortem delay.

Table 2: Impact of DAGL Knockout on 2-AG Levels

| Genotype | Tissue | % Reduction in 2-AG | Reference |

| DAGLα −/− | CNS | ~80% | |

| DAGLα −/− | Liver | ~50% | |

| DAGLβ −/− | CNS | ~50% | |

| DAGLβ −/− | Liver | ~90% |

Table 3: IC₅₀ Values of Inhibitors for 2-AG Metabolic Enzymes

| Inhibitor | Target Enzyme | IC₅₀ | Reference |

| Tetrahydrolipstatin (THL) | DAGLα / DAGLβ | ~10-20 nM | |

| RHC-80267 | DAGL | Micromolar range |

The Elusive Abundance of 1,3-Diarachidonoyl-2-oleoyl glycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diarachidonoyl-2-oleoyl glycerol (B35011) (AOA) is a specific triacylglycerol (TAG) molecule composed of a glycerol backbone esterified with two arachidonic acid molecules at the sn-1 and sn-3 positions and one oleic acid molecule at the sn-2 position. As a constituent of the vast and complex lipidome, understanding the natural abundance and metabolism of individual TAG species like AOA is crucial for elucidating their potential physiological and pathological roles. This technical guide provides a comprehensive overview of the current knowledge regarding the tissue-specific abundance of AOA, the methodologies for its analysis, and the relevant metabolic pathways.

Data Presentation: Quantitative Abundance of 1,3-Diarachidonoyl-2-oleoyl glycerol in Tissues

Despite extensive research in the field of lipidomics, specific quantitative data on the natural abundance of this compound in various tissues remains largely uncharacterized in publicly available literature. Comprehensive lipidomic analyses of tissues such as the brain, liver, and adipose tissue have identified a multitude of triacylglycerol species; however, the specific quantification of the AOA isomer is not commonly reported. This suggests that AOA may be a low-abundance TAG species or that it is often grouped with other TAGs of the same total carbon number and degree of unsaturation in less detailed analyses.

The tables below reflect the current lack of specific quantitative data for AOA in key tissues.

| Tissue | Species | Concentration Range | Analytical Method | Reference |

| Brain | Not Reported | Data Not Available | - | - |

| Liver | Not Reported | Data Not Available | - | - |

| Adipose Tissue | Not Reported | Data Not Available | - | - |

While direct quantification of AOA is not available, studies have reported on the general composition of TAGs containing arachidonic acid and oleic acid in various tissues. For instance, arachidonic acid is a key component of brain lipids, primarily found in phospholipids, but also present in triacylglycerols.[1] In the liver and plasma, the proportion of arachidonic acid in triacylglycerols has been observed to vary.[2][3] Adipose tissue lipidomics has also revealed a wide diversity of TAGs, with compositions that can be influenced by diet.[4]

Experimental Protocols

The analysis of specific triacylglycerols like AOA from complex biological matrices requires a multi-step workflow involving lipid extraction, separation, and detection. The following is a generalized protocol based on commonly employed techniques for TAG analysis.

Tissue Homogenization and Lipid Extraction

A widely used method for lipid extraction from tissues is a modification of the Folch or Bligh-Dyer methods, which utilize a chloroform (B151607) and methanol (B129727) solvent system.

-

Materials:

-

Tissue sample (e.g., brain, liver, adipose tissue)

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Homogenizer (e.g., Dounce or Potter-Elvehjem)

-

Centrifuge

-

Glass tubes with Teflon-lined caps

-

-

Procedure:

-

Weigh the frozen tissue sample and homogenize it in a mixture of chloroform:methanol (1:2, v/v).

-

Add chloroform and 0.9% NaCl solution to the homogenate to achieve a final solvent ratio of chloroform:methanol:water of approximately 2:2:1.8.

-

Vortex the mixture thoroughly and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Wash the organic phase with a small volume of 40% methanol in 0.9% NaCl to remove non-lipid contaminants.

-

Evaporate the solvent from the final organic phase under a stream of nitrogen.

-

Reconstitute the lipid extract in an appropriate solvent for subsequent analysis.

-

Separation and Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

High-performance liquid chromatography coupled with mass spectrometry is the method of choice for the detailed analysis of TAG species.

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Reversed-phase C18 or C30 column

-

Mass spectrometer (e.g., Triple Quadrupole, Q-TOF, or Orbitrap) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

-

-

Procedure:

-

Inject the reconstituted lipid extract onto the LC system.

-

Separate the different TAG species using a gradient elution with a mobile phase system, typically consisting of solvents like acetonitrile, isopropanol, and water with additives such as ammonium (B1175870) formate (B1220265) or acetate.

-

The eluting TAGs are ionized in the mass spectrometer source (positive ion mode is common for TAGs).

-

Perform full scan mass spectrometry to identify the molecular ions of the TAGs.

-

Utilize tandem mass spectrometry (MS/MS) to fragment the parent ions, which provides information on the constituent fatty acids. The neutral loss of specific fatty acids is a characteristic fragmentation pattern for TAGs.

-

Quantification is typically achieved by comparing the peak area of the specific TAG to that of an appropriate internal standard (e.g., a deuterated or odd-chain TAG).

-

Signaling Pathways and Logical Relationships

While specific signaling pathways directly involving this compound are not well-defined, its metabolism is integrated into the general pathways of triacylglycerol synthesis and breakdown. The enzymes involved in these pathways exhibit substrate specificities that can accommodate TAGs containing arachidonic and oleic acids.

Triacylglycerol Metabolism

The synthesis and hydrolysis of TAGs are critical processes for energy storage and mobilization. Diacylglycerol acyltransferases (DGATs) are key enzymes in TAG synthesis, and some isoforms have been shown to have broad substrate specificity, incorporating various fatty acids, including oleic acid.[5][6][7][8] The breakdown of TAGs is mediated by lipases such as hormone-sensitive lipase (B570770) (HSL) and adipose triglyceride lipase (ATGL). HSL has been shown to preferentially release polyunsaturated fatty acids, like arachidonic acid, from triglycerides.[9][10][11][12][13]

Caption: Generalized pathway of triacylglycerol synthesis and lipolysis.

Experimental Workflow for TAG Analysis

The process of analyzing a specific TAG like AOA in a tissue sample follows a logical sequence of steps from sample preparation to data analysis.

Caption: A typical experimental workflow for the analysis of triacylglycerols from tissue samples.

Potential Signaling Role of Diacylglycerol Precursors